N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide

Catalog No.
S11427208
CAS No.
M.F
C18H20N2O4
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamid...

Product Name

N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide

IUPAC Name

N-(4-butan-2-ylphenyl)-4-methoxy-3-nitrobenzamide

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C18H20N2O4/c1-4-12(2)13-5-8-15(9-6-13)19-18(21)14-7-10-17(24-3)16(11-14)20(22)23/h5-12H,4H2,1-3H3,(H,19,21)

InChI Key

IKIRIAOFYUXTEB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide is a synthetic organic compound characterized by its unique structure, which includes a butan-2-yl group attached to a phenyl ring, a methoxy group, and a nitro group on a benzamide backbone. The molecular formula of this compound is C16H20N2O3C_{16}H_{20}N_{2}O_{3}, and its molecular weight is approximately 288.35 g/mol. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
  • Substitution Reactions: The methoxy group may undergo nucleophilic aromatic substitution, allowing for the introduction of different functional groups.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed, leading to the formation of the corresponding carboxylic acid and amine.

Research indicates that N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide exhibits various biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties. The specific mechanisms of action may involve the inhibition of certain enzymes or receptors, which could lead to therapeutic effects in diseases such as cancer or bacterial infections.

The synthesis of N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide typically involves several steps:

  • Formation of the Benzamide: The initial step involves the reaction of 4-methoxy-3-nitrobenzoic acid with butan-2-amine to form the corresponding benzamide.
  • Alkylation: The butan-2-yl group is introduced through an alkylation reaction, often using alkyl halides in the presence of a base.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting specific biological pathways.
  • Chemical Research: As a building block for synthesizing more complex organic molecules.
  • Material Science: In the development of new materials with specific properties, such as polymers.

Interaction studies involving N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications. For example, studies may investigate how this compound interacts with specific receptors or enzymes, affecting their activity and leading to desired biological outcomes.

N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide shares structural features with several other compounds. Here are some similar compounds for comparison:

Compound NameStructural FeaturesUnique Aspects
N-[4-(ethyl)phenyl]-4-methoxy-3-nitrobenzamideEthyl group instead of butan-2-ylPotentially different pharmacokinetics
N-[4-(isopropyl)phenyl]-4-methoxy-3-nitrobenzamideIsopropyl group instead of butan-2-ylVariations in steric hindrance affecting activity
N-[4-(pentan-2-yl)phenyl]-4-methoxy-3-nitrobenzamidePentan-2-yl groupLonger carbon chain may alter solubility properties

These compounds differ primarily in their alkyl substituents, which can significantly influence their biological activity and physicochemical properties. The presence of the butan-2-yl group in N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide may provide unique steric and electronic effects that enhance its efficacy compared to its analogs.

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

328.14230712 g/mol

Monoisotopic Mass

328.14230712 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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